4-bromo-N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide
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Overview
Description
4-bromo-N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound with significant potential in various scientific fields. It is characterized by the presence of bromine, chlorine, and nitrogen atoms within its structure, contributing to its unique chemical properties.
Preparation Methods
The synthesis of 4-bromo-N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts
Scientific Research Applications
4-bromo-N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds include:
N-(4-Bromo-phenyl)-2-chloro-benzamide: Shares structural similarities but differs in the position of the bromine and chlorine atoms.
Benzamide, 2-bromo-N-(-4-chlorophenyl)-N-hydroxy: Another related compound with different functional groups. The uniqueness of 4-bromo-N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H15BrClN3O |
---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
4-bromo-N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C21H15BrClN3O/c1-13-2-11-18-24-19(14-5-9-17(23)10-6-14)20(26(18)12-13)25-21(27)15-3-7-16(22)8-4-15/h2-12H,1H3,(H,25,27) |
InChI Key |
BROQZTZJQRVMAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl)C=C1 |
Origin of Product |
United States |
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